3-Amino-4-bromophenylboronic acid hydrochloride
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Overview
Description
3-Amino-4-Bromophenylboronic acid hydrochloride is a chemical compound with the CAS Number: 2096339-36-3 . It has a molecular weight of 252.3 .
Synthesis Analysis
Pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role in the synthesis of compounds like 3-Amino-4-Bromophenylboronic acid hydrochloride . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-bromophenylboronic acid hydrochloride . The Inchi Code is 1S/C6H7BBrNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3,10-11H,9H2;1H .Chemical Reactions Analysis
3-Amino-4-Bromophenylboronic acid hydrochloride can be used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.3 .Scientific Research Applications
For example, one of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many complex organic molecules .
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Chemical Biology and Medicinal Chemistry
- Boronic acids have been used to develop sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids .
- They have also been used in the development of biorthogonal tools for disease-related biomolecule recognition .
- Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
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Organic Synthesis
- Boronic acids are important in Suzuki-Miyaura coupling, a reaction used to create carbon-carbon bonds between two organic compounds .
- They are also used in aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
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Material Chemistry
- In materials chemistry, boronic acids are important in crystal engineering, construction of polymers with reversible properties, building unique molecular architects, functionalization of nanostructures, separation and purification of glycosylated products, and feed-back controlled drug delivery (glucose) .
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Biomedical Devices
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Antiseptic
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Insecticide
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Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This includes the development of reversible click reactions, which have been used in the creation of biomedical devices .
- The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
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Bronsted-Lewis Acid Catalysts
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Oxazaborolidines
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Receptors and Sensors
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Biological and Medicinal Applications
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Preserving Woods and pH Buffer
Safety And Hazards
The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should rinse the mouth with water and seek medical attention .
properties
IUPAC Name |
(3-amino-4-bromophenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJIXANNRLRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromophenylboronic acid hydrochloride |
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